Cas no 57186-74-0 (N-cyclohexyl-n-methyl-4-toluenesulfonamide)
N-cyclohexyl-n-methyl-4-toluenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-cyclohexyl-n-methyl-4-toluenesulfonamide
- N-cyclohexyl-N,4-dimethylbenzenesulfonamide
- N-Cyclohexyl-N-methyl-p-toluenesulfonamide
- N-cyclohexyl-N-methyl 4-methylbenzenesulphonamide
- N-Cyclohexyl-N,4-dimethylbenzenesulfonamide #
- SCHEMBL9303072
- AKOS002279362
- DB-343841
- Benzenesulfonamide, N-cyclohexyl-N,4-dimethyl-
- AP-263/40192860
- DTXCID40297775
- 57186-74-0
- DTXSID50346703
- Oprea1_049436
-
- Inchi: 1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3
- InChI Key: TUDIMCFGDSIGJC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N(C)C1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 267.12930009Da
- Monoisotopic Mass: 267.12930009Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.8Ų
N-cyclohexyl-n-methyl-4-toluenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH00577-10mg |
Propyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
57186-74-0 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AH00577-20mg |
Propyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
57186-74-0 | 95% | 20mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AH00577-50mg |
Propyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
57186-74-0 | 95% | 50mg |
$268.00 | 2024-04-19 | |
| A2B Chem LLC | AH00577-100mg |
Propyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
57186-74-0 | 95% | 100mg |
$298.00 | 2024-04-19 |
N-cyclohexyl-n-methyl-4-toluenesulfonamide Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-cyclohexyl-n-methyl-4-toluenesulfonamide
N-Cyclohexyl-N-Methyl-4-Toluenesulfonamide: A Comprehensive Overview
N-cyclohexyl-n-methyl-4-toluenesulfonamide, also known by its CAS number 57186-74-0, is a versatile organic compound with significant applications in various fields. This compound is a derivative of toluenesulfonamide, a class of compounds widely used in pharmaceuticals, agrochemicals, and materials science. The structure of N-cyclohexyl-n-methyl-4-toluenesulfonamide consists of a sulfonamide group attached to a toluene ring, with substituents at the para position. The cyclohexyl and methyl groups attached to the nitrogen atom contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of sulfonamides like N-cyclohexyl-n-methyl-4-toluenesulfonamide in drug discovery. Researchers have found that these compounds exhibit potential as inhibitors of various enzymes, including kinases and proteases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-cyclohexyl-n-methyl-4-toluenesulfonamide derivatives can effectively inhibit the activity of certain protein kinases, making them promising candidates for anti-cancer therapies. This research underscores the importance of understanding the structural features of this compound and how they influence its biological activity.
The synthesis of N-cyclohexyl-n-methyl-4-toluenesulfonamide typically involves a two-step process: sulfonation followed by amidation. The sulfonation step involves reacting toluene with sulfuric acid in the presence of a catalyst to form 4-toluenesulfonyl chloride. This intermediate is then reacted with cyclohexylamine and methylamine to form the final product. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
In terms of applications, N-cyclohexyl-n-methyl-4-toluenesulfonamide has found use as an intermediate in the synthesis of more complex molecules. For example, it serves as a key building block in the preparation of bioactive compounds with potential therapeutic applications. Its ability to act as a leaving group in substitution reactions makes it valuable in organic synthesis. Additionally, this compound has been explored for its potential as a stabilizer in polymer materials, where its ability to form strong hydrogen bonds can enhance material properties.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of N-cyclohexyl-n-methyl-4-toluenesulfonamide in aquatic systems. Recent studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to assess its long-term impact on ecosystems. Regulatory agencies are increasingly requiring detailed environmental impact assessments for chemicals like this one, emphasizing the need for sustainable practices in their production and use.
In conclusion, N-cyclohexyl-n-methyl-4-toluenesulfonamide is a multifaceted compound with diverse applications across various industries. Its chemical structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is likely to play an even more significant role in advancing scientific and technological innovations.
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